(5E)-5-(2,1,3-benzothiadiazol-4-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Description
The compound (5E)-5-(2,1,3-benzothiadiazol-4-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is an imidazolone derivative characterized by a benzothiadiazole moiety linked via a methylene group at the 5-position of the heterocyclic ring. Key structural features include:
- Benzothiadiazole: A fused aromatic ring system containing sulfur and nitrogen, known for strong electron-withdrawing effects and applications in optoelectronics and medicinal chemistry .
- Mercapto group (-SH): Enhances reactivity toward metal coordination and redox activity.
- Phenyl substituent: Provides steric bulk and modulates electronic properties.
Properties
Molecular Formula |
C16H10N4OS2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(5E)-5-(2,1,3-benzothiadiazol-4-ylmethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H10N4OS2/c21-15-13(9-10-5-4-8-12-14(10)19-23-18-12)17-16(22)20(15)11-6-2-1-3-7-11/h1-9H,(H,17,22)/b13-9+ |
InChI Key |
ICZUGKWFFTWSOP-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC4=NSN=C43)/NC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC4=NSN=C43)NC2=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Electronic Effects
The arylidene substituent at the 5-position of the imidazolone ring is a critical determinant of properties. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, benzothiadiazole) increase thermal stability and redox activity.
- Electron-donating groups (e.g., dimethylamino, methoxy) improve solubility and bioactivity .
Antimicrobial Activity
- Compounds with 3,4-dimethoxybenzylidene () and 4-chlorophenyl () substituents exhibit potent antimicrobial activity, attributed to increased lipophilicity and membrane disruption .
- The mercapto group in the target compound may enhance metal-binding-mediated toxicity, a mechanism observed in similar thiol-containing imidazolones .
Anticancer Activity
Physicochemical Properties
Key Trends :
- Nitro and benzothiadiazole substituents increase melting points due to strong intermolecular interactions.
- Methoxy groups improve solubility in aqueous-organic mixtures .
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